molecular formula C18H24ClN7OS B2543578 Fpjworqegi CAS No. 1801765-04-7

Fpjworqegi

Cat. No.: B2543578
CAS No.: 1801765-04-7
M. Wt: 421.9 g/mol
InChI Key: UCJZOKGUEJUNIO-IINYFYTJSA-N
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Description

TNO155 is a highly potent, selective, and orally efficacious allosteric inhibitor of the protein tyrosine phosphatase SHP2. SHP2 is encoded by the PTPN11 gene and is involved in cell growth and differentiation via the MAPK signaling pathway. TNO155 has shown promise in preclinical and clinical studies for the treatment of various cancers, including lung adenocarcinoma, colon cancer, neuroblastoma, melanoma, and hepatocellular carcinoma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TNO155 involves the optimization of the pyrazine class of allosteric SHP2 inhibitors. The chemical structure of TNO155 is (3S,4S)-8-(6-amino-5-((2-amino-3-chloropyridin-4-yl)thio)pyrazin-2-yl)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine

Industrial Production Methods

Industrial production of TNO155 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-throughput screening and structure-based drug design to identify and optimize the chemical scaffolds. The final product is obtained through purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

TNO155 undergoes various chemical reactions, including:

    Oxidation: TNO155 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups in TNO155.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups in the TNO155 molecule with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of TNO155 with modified functional groups, which can be further studied for their biological activity and therapeutic potential .

Scientific Research Applications

TNO155 has a wide range of scientific research applications, including:

Mechanism of Action

TNO155 exerts its effects by inhibiting the activity of SHP2, a non-receptor protein tyrosine phosphatase involved in multiple oncogenic cell-signaling cascades such as RAS-ERK and JAK-STAT pathways. By binding to the allosteric site of SHP2, TNO155 prevents the activation of downstream signaling pathways, leading to the inhibition of cell growth and proliferation in cancer cells . This mechanism of action makes TNO155 a promising therapeutic agent for targeting SHP2-driven cancers .

Comparison with Similar Compounds

Similar Compounds

    RMC-4630: Another allosteric inhibitor of SHP2, currently in clinical trials for cancer treatment.

    SHP099: A selective SHP2 inhibitor with a similar mechanism of action.

Uniqueness of TNO155

TNO155 is unique due to its high potency, selectivity, and oral efficacy. It has shown significant promise in overcoming resistance to other cancer therapies, such as ALK tyrosine kinase inhibitors, by targeting SHP2 and its associated signaling pathways .

Properties

IUPAC Name

(3S,4S)-8-[6-amino-5-(2-amino-3-chloropyridin-4-yl)sulfanylpyrazin-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN7OS/c1-10-14(20)18(9-27-10)3-6-26(7-4-18)12-8-24-17(16(22)25-12)28-11-2-5-23-15(21)13(11)19/h2,5,8,10,14H,3-4,6-7,9,20H2,1H3,(H2,21,23)(H2,22,25)/t10-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJZOKGUEJUNIO-IINYFYTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(CCN(CC2)C3=CN=C(C(=N3)N)SC4=C(C(=NC=C4)N)Cl)CO1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C2(CCN(CC2)C3=CN=C(C(=N3)N)SC4=C(C(=NC=C4)N)Cl)CO1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1801765-04-7
Record name TNO-155
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801765047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Batoprotafib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FPJWORQEGI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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